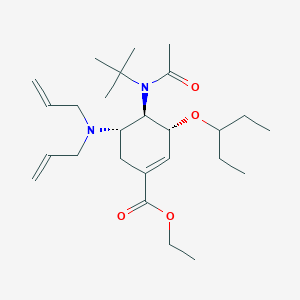

(3R,4r,5s)-ethyl 4-(n-(tert-butyl)acetamido)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate

Übersicht

Beschreibung

The compound (3R,4r,5s)-ethyl 4-(n-(tert-butyl)acetamido)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate is a complex organic molecule with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a cyclohexene ring substituted with multiple functional groups, including an acetamido group, a diallylamino group, and a pentan-3-yloxy group, making it a versatile candidate for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4r,5s)-ethyl 4-(n-(tert-butyl)acetamido)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate typically involves multi-step organic synthesis. One possible synthetic route includes:

Formation of the Cyclohexene Ring: Starting from a suitable cyclohexene precursor, the ring is functionalized through a series of reactions including halogenation, hydrolysis, and esterification to introduce the carboxylate group.

Introduction of the Acetamido Group: The acetamido group can be introduced via an amide coupling reaction using tert-butylamine and acetic anhydride under mild conditions.

Addition of the Diallylamino Group: The diallylamino group is typically added through a nucleophilic substitution reaction, where a suitable allyl halide reacts with a primary amine.

Attachment of the Pentan-3-yloxy Group: This step involves the etherification of the cyclohexene ring with pentan-3-ol under acidic or basic conditions to form the desired ether linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the use of catalysts to enhance reaction rates and selectivity.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the allylic positions of the diallylamino group, leading to the formation of epoxides or hydroxylated derivatives.

Reduction: Reduction reactions can target the carbonyl group of the ester, converting it to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

Oxidation: Epoxides, hydroxylated derivatives.

Reduction: Alcohols.

Substitution: Various substituted amides, ethers, and amines.

Wissenschaftliche Forschungsanwendungen

Synthesis of Antiviral Agents

One of the prominent applications of this compound is in the synthesis of antiviral drugs, particularly oseltamivir phosphate (Tamiflu), which is used for treating influenza. Research has demonstrated that derivatives of this compound can serve as intermediates in the synthesis pathway for oseltamivir, showcasing its utility in pharmaceutical manufacturing .

Anticancer Research

The structural features of (3R,4R,5S)-ethyl 4-(N-(tert-butyl)acetamido)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate suggest potential anticancer properties. Compounds with similar structures have been explored for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Ongoing studies are investigating its efficacy against various cancer types, leveraging its unique chemical framework .

Drug Delivery Systems

This compound's ability to form stable complexes with various biomolecules makes it an attractive candidate for drug delivery applications. Its amphiphilic nature allows it to encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. Research is being conducted to optimize formulations that incorporate this compound into nanoparticles or liposomes for targeted drug delivery .

Case Study 1: Synthesis of Oseltamivir Phosphate

A study published in ResearchGate details an efficient synthesis route for oseltamivir phosphate using this compound as a key intermediate. The authors reported high yields and purity levels, emphasizing the compound's significance in antiviral drug synthesis .

Case Study 2: Anticancer Activity Assessment

In another study, researchers evaluated the anticancer potential of derivatives based on this compound structure against breast cancer cell lines. The results indicated significant cytotoxic effects, leading to further investigation into the mechanism of action and structure-activity relationships .

Wirkmechanismus

The exact mechanism of action would depend on the specific application. In a biological context, the compound could interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating their function. The presence of the acetamido and diallylamino groups suggests possible interactions with proteins or nucleic acids, influencing cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ethyl 4-(n-(tert-butyl)acetamido)-5-amino-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate: Lacks the diallylamino group, which may result in different reactivity and biological activity.

Ethyl 4-(n-(tert-butyl)acetamido)-5-(diallylamino)-3-hydroxycyclohex-1-enecarboxylate: Contains a hydroxyl group instead of the pentan-3-yloxy group, potentially altering its chemical properties and applications.

Uniqueness

The combination of the acetamido, diallylamino, and pentan-3-yloxy groups in (3R,4r,5s)-ethyl 4-(n-(tert-butyl)acetamido)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate provides a unique set of chemical properties, making it a versatile compound for various applications. Its structural complexity allows for multiple points of chemical modification, enhancing its utility in synthetic chemistry and potential biological applications.

Biologische Aktivität

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 485.10 g/mol. The compound is characterized by its unique cyclohexene structure, which contributes to its biological activity.

Structural Formula

Structural Formula

Research indicates that compounds similar to (3R,4R,5S)-ethyl 4-(n-(tert-butyl)acetamido)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate may exhibit various biological activities, including antimicrobial and anticancer properties. The mechanism typically involves interaction with cellular membranes or specific protein targets, leading to inhibition of cell growth or induction of apoptosis.

Antimicrobial Activity

In vitro studies have shown that this compound demonstrates significant antimicrobial activity against a range of bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values were determined using colorimetric assays such as the MTT assay, which measures metabolic activity as an indicator of cell viability.

| Microorganism | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Candida albicans | 8 |

Anticancer Activity

Preliminary studies suggest that This compound may possess anticancer properties. In cell line assays, the compound showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The IC50 values were assessed through standard proliferation assays.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast cancer) | 15 |

| A549 (Lung cancer) | 20 |

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a university laboratory evaluated the antimicrobial efficacy of the compound against clinical isolates of Staphylococcus aureus. The results indicated that the compound effectively inhibited the growth of resistant strains, suggesting potential use in treating infections caused by antibiotic-resistant bacteria.

Case Study 2: Cancer Cell Line Testing

In another investigation, the compound was tested on various cancer cell lines to assess its cytotoxic effects. The results demonstrated a dose-dependent reduction in cell viability, with significant effects observed at concentrations above 10 µM. This study highlights the need for further exploration into its mechanism of action and potential therapeutic applications.

Eigenschaften

IUPAC Name |

ethyl (3R,4R,5S)-4-[acetyl(tert-butyl)amino]-5-[bis(prop-2-enyl)amino]-3-pentan-3-yloxycyclohexene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H44N2O4/c1-10-15-27(16-11-2)22-17-20(25(30)31-14-5)18-23(32-21(12-3)13-4)24(22)28(19(6)29)26(7,8)9/h10-11,18,21-24H,1-2,12-17H2,3-9H3/t22-,23+,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFQIYQMUGWXRFJ-RBZQAINGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)OC1C=C(CC(C1N(C(=O)C)C(C)(C)C)N(CC=C)CC=C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1N(C(=O)C)C(C)(C)C)N(CC=C)CC=C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H44N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

651324-07-1 | |

| Record name | Ethyl (3R,4R,5S)-4-N-acetyl(1,1-dimethylethyl)amino-5-N,N-diallylamino-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0651324071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHYL (3R,4R,5S)-4-N-ACETYL(1,1-DIMETHYLETHYL)AMINO-5-N,N-DIALLYLAMINO-3-(1-ETHYLPROPOXY)-1-CYCLOHEXENE-1-CARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KW8G9AX5K9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.